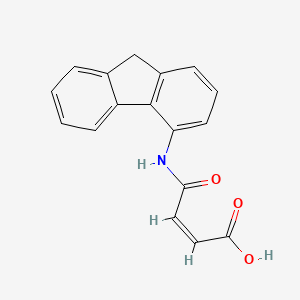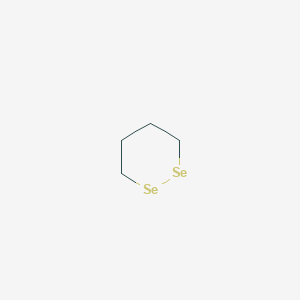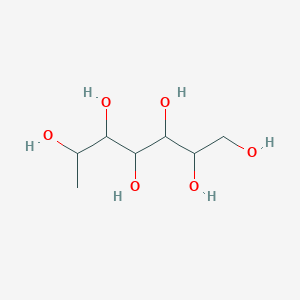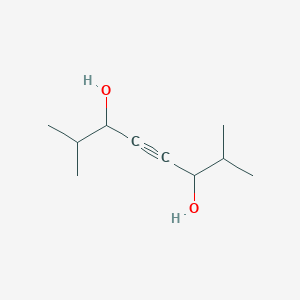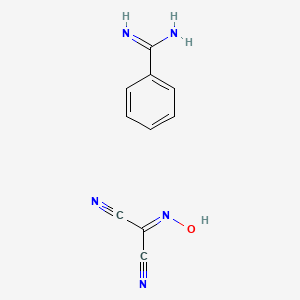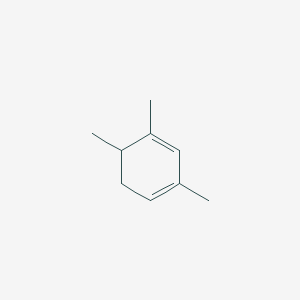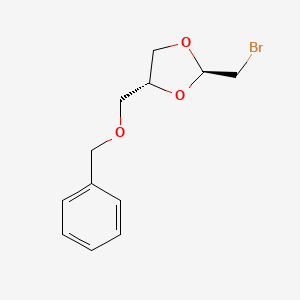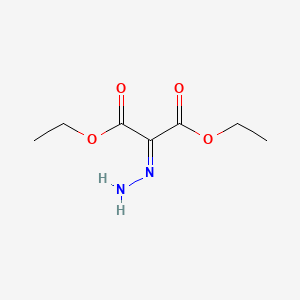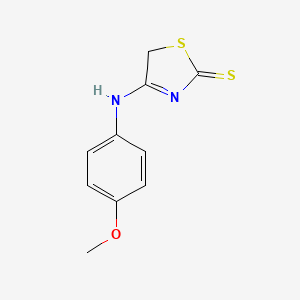
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione is a heterocyclic compound that contains both a thiazole ring and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione typically involves the reaction of 4-methoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a condensation reaction where 4-methoxyaniline is reacted with a thioamide in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways, leading to changes in cell function and viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyaniline: A precursor in the synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Aniline Derivatives: Compounds with similar aniline structures but different functional groups.
Uniqueness
This compound is unique due to the combination of its thiazole ring and methoxyaniline moiety, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
13199-40-1 |
|---|---|
Formule moléculaire |
C10H10N2OS2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
4-(4-methoxyanilino)-5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)11-9-6-15-10(14)12-9/h2-5H,6H2,1H3,(H,11,12,14) |
Clé InChI |
QDEAZRMBJGWZQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC(=S)SC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


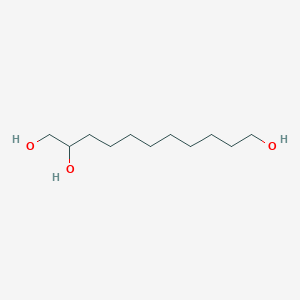

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
